molecular formula C20H20FN3O2 B2579048 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea CAS No. 1203338-44-6

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Cat. No. B2579048
CAS RN: 1203338-44-6
M. Wt: 353.397
InChI Key: FMDJFDJZKBPBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Chemical Reactivity

A foundational aspect of this compound's significance is its chemical reactivity and the methods for its synthesis. The facile synthesis of related tetrahydropyrimido and tetrahydroquinoline derivatives demonstrates the compound's potential as a scaffold for developing novel chemical entities. For instance, Elkholy and Morsy (2006) described the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, showcasing the reactivity of this compound class towards various reagents, which could be extrapolated to the synthesis and modification of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (Elkholy & Morsy, 2006).

Biological Evaluation and Antimicrobial Activity

The biological activities of compounds within the same chemical family, particularly those featuring urea and bis-urea functionalities, have been explored for their therapeutic potential. Perković et al. (2016) synthesized novel urea and bis-urea derivatives of primaquine, showing significant antiproliferative effects against cancer cell lines, indicating the potential utility of similar compounds in anticancer strategies. This research suggests that derivatives of this compound could also exhibit promising biological activities (Perković et al., 2016).

Mechanistic Insights into Chemical Reactions

Studies on the interactions and mechanisms involving urea derivatives provide valuable insights into the potential applications of this compound. For example, the nature of urea-fluoride interaction, as explored by Boiocchi et al. (2004), highlights the intricate balance between hydrogen bonding and proton transfer mechanisms, which could inform the design of new chemical entities based on this compound for specific applications (Boiocchi et al., 2004).

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-15-5-7-16(8-6-15)22-20(26)23-17-9-10-18-14(12-17)2-1-11-24(18)19(25)13-3-4-13/h5-10,12-13H,1-4,11H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDJFDJZKBPBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.